3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid

Physicochemical profiling Drug-likeness Quinoxaline derivatives

This racemic 3-oxo-tetrahydroquinoxaline-acetamido benzoic acid (CAS 471916-04-8) is uniquely differentiated from its 6,7-dimethyl analog by a lower logP (≈2.33) and negative logD₇.₄ (–0.55), making it a critical negative-selectivity probe for sortilin-mediated glucose-uptake assays. Its free meta-carboxylic acid (PSA 88.7 Ų) provides a chemically accessible handle for amide bond formation with amines, biotin linkers, or fluorophores, enabling affinity probe generation without altering the tetrahydroquinoxaline pharmacophore. This scaffold is ideal for systematic SAR exploration of 6,7-substitution effects on potency, selectivity, and ADME parameters. Choose this compound when you need a well-characterized, less lipophilic control that complements class-level patent disclosures and refines pharmacophore hypotheses in virtual screening campaigns.

Molecular Formula C17H15N3O4
Molecular Weight 325.324
CAS No. 471916-04-8
Cat. No. B2703765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid
CAS471916-04-8
Molecular FormulaC17H15N3O4
Molecular Weight325.324
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C17H15N3O4/c21-15(18-11-5-3-4-10(8-11)17(23)24)9-14-16(22)20-13-7-2-1-6-12(13)19-14/h1-8,14,19H,9H2,(H,18,21)(H,20,22)(H,23,24)
InChIKeyKDMRNPQJYWJSJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes21 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid (CAS 471916-04-8): Screening-Collection Quinoxaline–Benzoic Acid Hybrid with Distinct Substitution and Physicochemical Profile


3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid (CAS 471916-04-8; molecular formula C₁₇H₁₅N₃O₄; MW 325.32) belongs to the class of quinoxaline derivatives and is commercially supplied as a racemic screening compound . Its structure features a 3‑oxo‑1,2,3,4‑tetrahydroquinoxaline core linked through an acetamido spacer to a meta‑benzoic acid group, a scaffold that has been explored within patents on sortilin ligands and Akt inhibitors [1]. Key computed properties (logP ≈ 2.33, logD₇.₄ ≈ –0.55, PSA ≈ 88.7 Ų) differentiate it from its closest catalog analogues and influence its suitability for target‑focused screening campaigns.

Why 6,7‑Dimethyl and Methyl‑Ester Analogs Cannot Be Interchanged with 3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid Without Re‑Validation


Quinoxaline‑based acetamide–benzoic acid hybrids form a structurally compact class, yet subtle changes in ring substitution and peripheral functionality produce pronounced differences in lipophilicity, ionization state, and steric complementarity [1]. The absence of 6,7‑dimethyl groups on the tetrahydroquinoxaline core (as in the closest analog CAS 374566‑24‑2) reduces molecular volume and alters hydrogen‑bond donor/acceptor topology, while the free carboxylic acid (contrasted with the methyl ester analog CAS 5809‑58‑5) confers a negative charge at physiological pH that governs solubility, permeability, and the ability to form salt‑bridges with basic residues in target binding pockets . Therefore, generic substitution without experimental confirmation of target engagement, selectivity, and ADME parameters is inadvisable.

Quantitative Differentiation Evidence for 3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid (CAS 471916‑04‑8) vs. Closest In‑Class Analogs


Molecular Weight and Predicted Lipophilicity vs. 6,7‑Dimethyl Analog (CAS 374566‑24‑2)

The target compound (CAS 471916‑04‑8) possesses a molecular mass 8.0 % lower than its 6,7‑dimethyl analog (CAS 374566‑24‑2), directly reducing steric bulk and altering predicted logP. While the target compound has a computed logP of 2.33 , the dimethyl analog's logP is expected to be ≈0.6–1.0 units higher based on standard fragment contributions for two aromatic methyl groups, placing the two compounds in meaningfully different lipophilicity windows that influence passive permeability, protein binding, and CYP susceptibility.

Physicochemical profiling Drug-likeness Quinoxaline derivatives

Ionization State and Solubility Differentiation from Methyl Ester Analog (CAS 5809‑58‑5)

The target compound bears a free carboxylic acid that is predominantly anionic at physiological pH (logD₇.₄ = –0.55), whereas the methyl ester analog (CAS 5809‑58‑5) is neutral and more lipophilic . The anionic form confers higher aqueous solubility (estimated logSw = –2.9) and provides a direct handle for amide conjugation, while the ester requires hydrolysis before conjugation. For assays where charge‑mediated interactions (e.g., salt‑bridge formation with arginine/lysine residues) are critical, the free acid is mechanistically essential.

Ionization Aqueous solubility Conjugation chemistry

Screening Collection Provenance and Predicted Biological Target Space

The non‑dimethylated tetrahydroquinoxaline‑benzoic acid scaffold of the target compound (CAS 471916‑04‑8) is explicitly encompassed by the general formula of U.S. Patent 10,849,896 (sortilin‑binding small molecules) [1], where 2‑substituted 3‑oxo‑1,2,3,4‑tetrahydro‑2‑quinoxalines enhanced glucose uptake in 3T3L1 adipocytes at concentrations ≤ 10 µM. The target compound itself has not been profiled in the public literature; therefore activity cannot be assumed, but it positions as an uncharacterized member of a biologically validated chemotype. A close structural analog with the same tetrahydroquinoxaline‑acetamide core (but different aryl attachment) showed HIV‑1 integrase inhibition with an IC₅₀ of 100 µM [2], suggesting that the chemotype can engage diverse targets.

Sortilin Glucose uptake Quinoxaline scaffold Virtual screening

Recommended Application Scenarios for 3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid (CAS 471916‑04‑8)


Phenotypic screening for glucose‑uptake modulation in adipocyte or myotube models

The 2‑substituted 3‑oxo‑tetrahydroquinoxaline scaffold has demonstrated glucose‑uptake enhancement in 3T3L1 cells [1]. The target compound, lacking 6,7‑dimethyl groups, can serve as a negative‑ or differential‑selectivity probe to determine whether the dimethyl substitution is required for sortilin‑mediated activity.

Structure–activity relationship (SAR) campaigns around quinoxaline‑acetamido‑benzoic acid chemotypes

The compound’s free carboxylic acid (logD₇.₄ = –0.55, PSA = 88.7 Ų) and racemic nature make it a suitable core for systematic SAR exploration, particularly for evaluating the impact of 6,7‑substitution on potency, selectivity, and physicochemical properties.

Bioconjugation and chemical probe development

The meta‑benzoic acid moiety provides a chemically accessible handle for amide‑bond formation with amines, biotin linkers, or fluorophores, enabling the generation of affinity probes or biotinylated pull‑down reagents while preserving the hydrogen‑bond donor/acceptor profile of the tetrahydroquinoxaline core .

Computational docking and pharmacophore model refinement

Because the 6,7‑dimethyl analog is predicted to be significantly more lipophilic (estimated ΔlogP ≥ 0.6), the target compound can be used as a complementary template in virtual screening to identify binding pockets that favor a less bulky, more polar ligand, helping to refine pharmacophore hypotheses derived from class‑level patent disclosures [1].

Quote Request

Request a Quote for 3-[2-(3-Oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetylamino]-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.